molecular formula C8H12N2O4S2 B181840 1,2-Bis(methanesulfonamido)benzene CAS No. 7596-80-7

1,2-Bis(methanesulfonamido)benzene

Cat. No. B181840
CAS RN: 7596-80-7
M. Wt: 264.3 g/mol
InChI Key: BYZJRLRCNOECEV-UHFFFAOYSA-N
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Description

1,2-Bis(methanesulfonamido)benzene, also known as N,N′-(1,2-Phenylene)dimethanesulfonamide, is a chemical compound with the molecular formula C8H12N2O4S2 .


Molecular Structure Analysis

The molecular formula of this compound is C8H12N2O4S2. It has an average mass of 264.322 Da and a monoisotopic mass of 264.023834 Da .


Physical And Chemical Properties Analysis

This compound has a density of 1.6±0.1 g/cm3, a boiling point of 423.5±55.0 °C at 760 mmHg, and a flash point of 209.9±31.5 °C. It has 6 H bond acceptors, 2 H bond donors, and 4 freely rotating bonds .

Scientific Research Applications

  • Metal Complexes and Electronic Properties

    • 1,2-Bis(methanesulfonamido)benzene is used in synthesizing homoleptic ate complexes with metals like Iron(II), Cobalt(II), and Nickel(II). These complexes are notable for their intriguing redox properties and electronic structures. They exhibit large zero-field splittings (ZFS) and show potential as single-ion magnets, offering insights into their electronic/geometric structures and magnetic properties (Bamberger et al., 2021).
  • Hydrogen Bonding in Crystal Structures

    • The crystal structures of compounds involving this compound show various types of hydrogen bonds due to the conformational properties of the sulfonamide moiety. This aspect is crucial in understanding the structural dynamics and interactions within these molecules (Kato et al., 2006).
  • Use in Catalytic Reactions

    • Chiral bis-sulfoxide ligands derived from this compound have been used in Rhodium-catalyzed asymmetric reactions. These ligands facilitate high enantioselectivities in the addition of arylboronic acids to olefins, demonstrating the compound's utility in complex organic synthesis (Chen et al., 2010).
  • Magnetic Properties in Coordination Chemistry

    • Studies have shown that this compound, when used in coordination with Cobalt(II), exhibits significant anisotropy of magnetic susceptibility. This property is valuable in exploring its applications as a paramagnetic label for structural biology or as a contrast agent and temperature sensor in medical diagnostics (Pankratova et al., 2021).

Safety and Hazards

According to the safety data sheet, when handling 1,2-Bis(methanesulfonamido)benzene, one should wear personal protective equipment/face protection, ensure adequate ventilation, avoid contact with skin, eyes or clothing, avoid ingestion and inhalation, and avoid dust formation .

Future Directions

In a study, 1,2-Bis(methanesulfonamido)benzene was used in the synthesis of a cobalt(II) complex, which exhibited the properties of a single-molecule magnet . This suggests potential applications in areas such as magnetic information storage, spintronics, and quantum information science .

properties

IUPAC Name

N-[2-(methanesulfonamido)phenyl]methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O4S2/c1-15(11,12)9-7-5-3-4-6-8(7)10-16(2,13)14/h3-6,9-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYZJRLRCNOECEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=CC=CC=C1NS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90997319
Record name N,N'-(1,2-Phenylene)dimethanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90997319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>39.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26731794
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

7596-80-7
Record name NSC18794
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18794
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N,N'-(1,2-Phenylene)dimethanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90997319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does H2pdms facilitate the creation of single-molecule magnets (SMMs)?

A: H2pdms readily coordinates to transition metal ions like Co(II) and Ni(II) forming anionic complexes, for example, [Co(pdms)2]2-. The specific geometry and electronic structure imposed by H2pdms on the metal center can lead to a large zero-field splitting (ZFS). This ZFS is crucial for generating the magnetic bistability observed in SMMs. [] This essentially means that at low enough temperatures, these molecules can remember the direction of a magnetic field they were exposed to, a property with potential applications in high-density data storage.

Q2: Can you elaborate on the electrical conductivity observed in some H2pdms-based materials?

A: Researchers have successfully incorporated H2pdms-based complexes into hybrid organic-inorganic materials that exhibit both electrical conductivity and SMM behavior. For instance, in the compound β″-(BEDO-TTF)3[Co(pdms)2]·(MeCN)(H2O)2 (BO3), the [Co(pdms)2] units are integrated into a framework alongside electron-donating BEDO-TTF molecules []. This combination facilitates charge transfer and results in metallic-like conductivity, reaching up to 1000 S cm-1 under pressure.

Q3: What are the structural features of H2pdms and its metal complexes relevant to these applications?

A: H2pdms, with its molecular formula C8H12N2O4S2 and a molecular weight of 264.32 g/mol, acts as a chelating ligand, meaning it can bind to a metal ion through multiple atoms (in this case, through oxygen and nitrogen). This chelation creates a stable metal complex. The sulfonamide groups (-SO2NH-) are particularly important as they can influence the electronic properties of the metal center, directly impacting the magnetic behavior. [] Crystallographic studies provide precise information about the spatial arrangement of atoms within these complexes, aiding in understanding the relationship between structure and properties.

Q4: Have researchers explored modifications to the H2pdms structure?

A: Yes, researchers have investigated the effects of modifying the H2pdms structure. For example, replacing the methyl groups on the sulfonamide nitrogen with bulkier tolyl groups has been shown to influence the zero-field splitting (ZFS) in the resulting metal complexes []. This structure-activity relationship (SAR) study provides valuable insights into how subtle structural changes in the ligand can be used to fine-tune the magnetic properties of the resulting materials.

Q5: Are there any challenges in developing H2pdms-based materials for practical applications?

A: One of the primary challenges is that the desired properties like SMM behavior and metallic conductivity often manifest at very low temperatures. [] This limitation arises from the need to suppress thermal fluctuations that can disrupt magnetic ordering and hinder efficient charge transport. Future research will likely focus on designing systems that can operate at more practical temperatures. This might involve exploring different combinations of metal ions, modifying the H2pdms structure further, or investigating novel molecular architectures that enhance stability and conductivity.

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